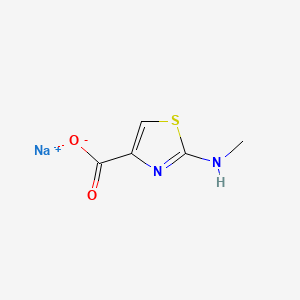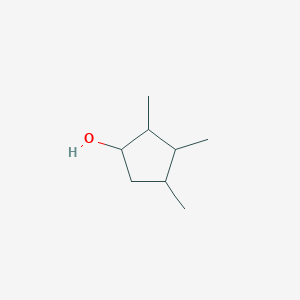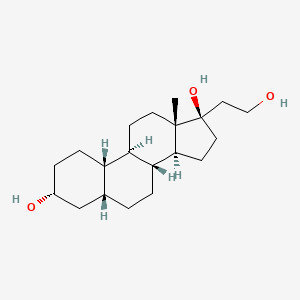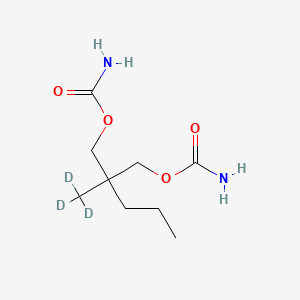
2-Amino-5-(methyl-d3)-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(methyl-d3)-thiazole is a deuterated derivative of 2-amino-5-methylthiazole. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The deuterium labeling at the methyl group makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methyl-d3)-thiazole typically involves the introduction of deuterium into the methyl group of 2-amino-5-methylthiazole. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the thiazole ring itself.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the availability of deuterated reagents and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-(methyl-d3)-thiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a wide range of substituted thiazoles.
Applications De Recherche Scientifique
2-Amino-5-(methyl-d3)-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The deuterium labeling makes it useful in metabolic studies and tracer experiments.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(methyl-d3)-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The deuterium labeling can affect the compound’s metabolic stability and distribution, making it a valuable tool in pharmacokinetic studies.
Comparaison Avec Des Composés Similaires
2-Amino-5-methylthiazole: The non-deuterated analog, commonly used in similar applications but without the benefits of isotopic labeling.
2-Amino-4-methylthiazole: A structural isomer with different chemical properties and reactivity.
2-Amino-5-ethylthiazole: A compound with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Uniqueness: The presence of deuterium in 2-Amino-5-(methyl-d3)-thiazole provides unique advantages in research applications, particularly in studies involving isotopic labeling. This makes it distinct from its non-deuterated and structurally different analogs.
Propriétés
Numéro CAS |
1185307-07-6 |
|---|---|
Formule moléculaire |
C4H6N2S |
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
5-(trideuteriomethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)/i1D3 |
Clé InChI |
GUABFMPMKJGSBQ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN=C(S1)N |
SMILES canonique |
CC1=CN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)



![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)

![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)


![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)


![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)

